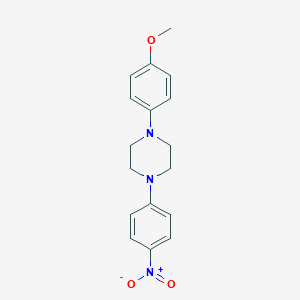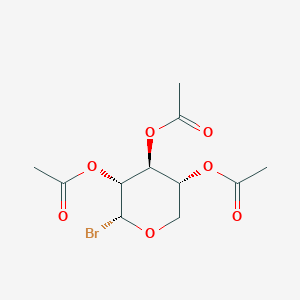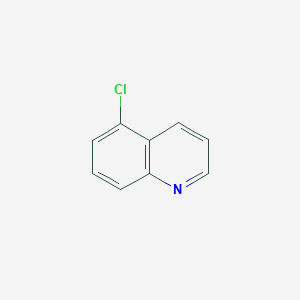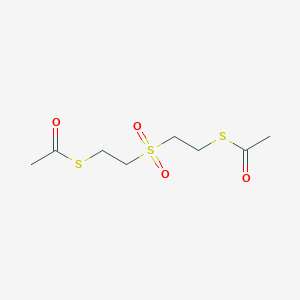
Bis(2-Acetylmercaptoethyl)sulfon
Übersicht
Beschreibung
Bis(2-acetylmercaptoethyl) sulfone is an organic compound with the molecular formula C8H14O4S3 and a molecular weight of 270.39 g/mol . It is characterized by the presence of two acetylmercaptoethyl groups attached to a sulfone moiety. This compound is known for its yellow-orange crystalline appearance and its solubility in acetone and hot hexane .
Wissenschaftliche Forschungsanwendungen
Bis(2-acetylmercaptoethyl) sulfone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving thiol-reactive compounds and their biological interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(2-acetylmercaptoethyl) sulfone can be synthesized through the reaction of divinyl sulfone with thioacetic acid in the presence of triethylamine and N,N-dimethylformamide. The reaction is typically carried out at ambient temperature for 36 hours, yielding the desired product .
Industrial Production Methods: While specific industrial production methods for bis(2-acetylmercaptoethyl) sulfone are not extensively documented, the synthesis route involving divinyl sulfone and thioacetic acid can be scaled up for industrial applications. The use of common reagents and mild reaction conditions makes this process suitable for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-acetylmercaptoethyl) sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to the corresponding sulfide under appropriate reducing conditions.
Substitution: The acetylmercaptoethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Further oxidized sulfones or sulfoxides.
Reduction: Corresponding sulfides.
Substitution: Products with substituted acetylmercaptoethyl groups.
Wirkmechanismus
The mechanism of action of bis(2-acetylmercaptoethyl) sulfone involves its interaction with thiol groups in biological molecules. The acetylmercaptoethyl groups can form covalent bonds with thiol-containing proteins, potentially altering their function. This interaction can affect various molecular pathways and targets, leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
- Bis(2-mercaptoethyl) sulfone
- Bis(2-hydroxyethyl) sulfone
- Bis(4-aminophenyl) sulfone
Comparison: Bis(2-acetylmercaptoethyl) sulfone is unique due to the presence of acetyl groups, which can influence its reactivity and interactions compared to other similar compounds. For instance, bis(2-mercaptoethyl) sulfone lacks the acetyl groups, making it less reactive in certain substitution reactions. Bis(2-hydroxyethyl) sulfone, on the other hand, has hydroxyl groups instead of acetyl groups, affecting its solubility and chemical behavior.
Eigenschaften
IUPAC Name |
S-[2-(2-acetylsulfanylethylsulfonyl)ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S3/c1-7(9)13-3-5-15(11,12)6-4-14-8(2)10/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRPLQMZIDPXAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCS(=O)(=O)CCSC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437615 | |
| Record name | Bis(2-acetylmercaptoethyl) sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17096-46-7 | |
| Record name | Bis(2-acetylmercaptoethyl) sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


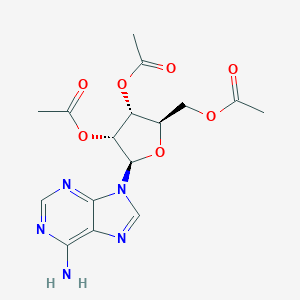
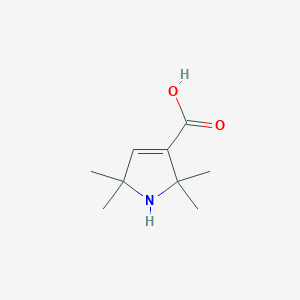
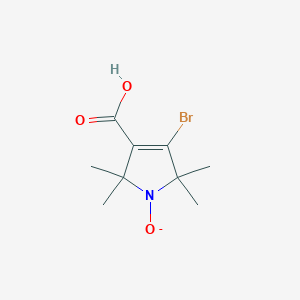
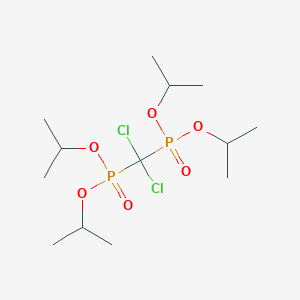
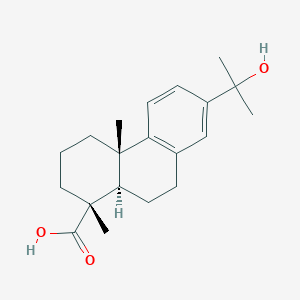
![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)
![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)
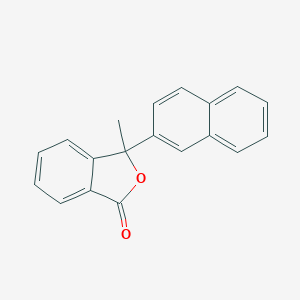

![2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B16755.png)
